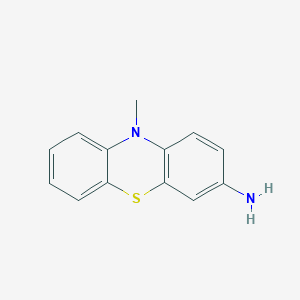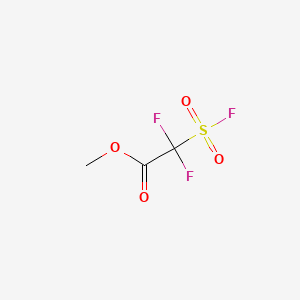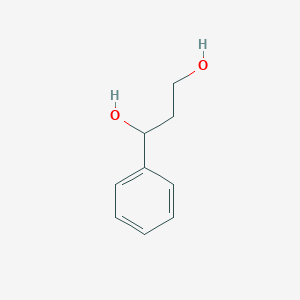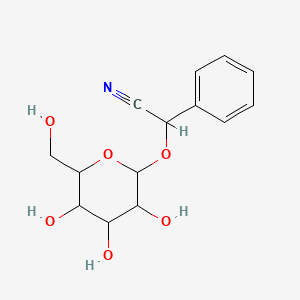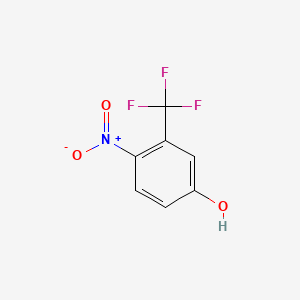
4-Nitro-3-(trifluorometil)fenol
Descripción general
Descripción
Trifluorometil (TFM) es un compuesto químico caracterizado por la presencia de un grupo trifluorometil (-CF₃). Este grupo es conocido por sus propiedades únicas, que incluyen alta electronegatividad y fuertes efectos de atracción de electrones. Estas propiedades hacen que el TFM sea un componente valioso en diversas aplicaciones químicas, farmacéuticas e industriales .
Aplicaciones Científicas De Investigación
Los compuestos TFM tienen una amplia gama de aplicaciones de investigación científica:
Química: Los grupos TFM se utilizan para modificar las propiedades de las moléculas orgánicas, mejorando su estabilidad, reactividad y solubilidad.
Biología: Los compuestos que contienen TFM se utilizan como sondas y etiquetas en estudios biológicos para rastrear interacciones y vías moleculares.
Medicina: Muchos productos farmacéuticos contienen grupos TFM, lo que mejora sus propiedades farmacocinéticas, como la biodisponibilidad y la estabilidad metabólica.
Mecanismo De Acción
El mecanismo de acción de los compuestos TFM varía según su aplicación específica. En productos farmacéuticos, los grupos TFM a menudo mejoran la afinidad de unión de los fármacos a sus objetivos moleculares al aumentar las interacciones hidrófobas y mejorar la estabilidad metabólica. Esto puede conducir a efectos terapéuticos más efectivos y duraderos .
Análisis Bioquímico
Biochemical Properties
4-Nitro-3-(trifluoromethyl)phenol plays a significant role in biochemical reactions, particularly as a lampricide used to control sea lamprey populations. The compound interacts with various enzymes and proteins, leading to the disruption of mitochondrial oxidative phosphorylation . This interaction results in the uncoupling of oxidative phosphorylation, which depletes ATP levels and affects cellular energy metabolism . The compound’s interaction with enzymes such as ATP synthase and other mitochondrial proteins is crucial for its biochemical activity.
Cellular Effects
4-Nitro-3-(trifluoromethyl)phenol has profound effects on different cell types and cellular processes. It influences cell function by disrupting mitochondrial function, leading to decreased ATP production and altered cellular metabolism . The compound also affects cell signaling pathways and gene expression, resulting in changes in cellular responses and functions. In particular, it has been observed to cause glycogen depletion and ATP starvation in the nervous system of sea lamprey .
Molecular Mechanism
The molecular mechanism of 4-Nitro-3-(trifluoromethyl)phenol involves its binding interactions with mitochondrial proteins, leading to the inhibition of ATP synthesis . The compound acts as an uncoupler of oxidative phosphorylation, disrupting the proton gradient across the mitochondrial membrane. This inhibition of ATP synthesis results in decreased energy production and altered cellular metabolism. Additionally, the compound may influence gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nitro-3-(trifluoromethyl)phenol change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods . Long-term exposure to the compound can lead to persistent changes in cellular function, including altered metabolism and gene expression. In vitro and in vivo studies have shown that the compound’s effects can be observed over several days to weeks, depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 4-Nitro-3-(trifluoromethyl)phenol vary with different dosages in animal models. At lower doses, the compound effectively controls sea lamprey populations without causing significant toxicity to other species . At higher doses, the compound can exhibit toxic effects, including acute toxicity and adverse effects on non-target organisms . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent.
Metabolic Pathways
4-Nitro-3-(trifluoromethyl)phenol is involved in various metabolic pathways, including its metabolism by liver enzymes . The compound undergoes biotransformation, resulting in the formation of metabolites such as 4-nitro-3-(trifluoromethyl)phenylamine . These metabolites can further interact with enzymes and cofactors, affecting metabolic flux and metabolite levels. The compound’s metabolism is crucial for its detoxification and elimination from the body.
Transport and Distribution
Within cells and tissues, 4-Nitro-3-(trifluoromethyl)phenol is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes . Its distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components. The compound’s localization and accumulation in specific tissues can affect its activity and function.
Subcellular Localization
4-Nitro-3-(trifluoromethyl)phenol exhibits specific subcellular localization, primarily targeting mitochondria . The compound’s targeting signals and post-translational modifications direct it to the mitochondrial compartment, where it exerts its effects on oxidative phosphorylation. The subcellular localization of the compound is essential for its activity and function, as it allows for direct interaction with mitochondrial proteins and enzymes.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de compuestos que contienen TFM se puede lograr a través de varios métodos. Un enfoque común implica el uso de agentes trifluorometilantes como el yoduro de trifluorometil (CF₃I) o el ácido trifluorometil sulfónico (CF₃SO₃H). Estos agentes pueden introducir el grupo trifluorometil en moléculas orgánicas a través de reacciones nucleofílicas o electrófilas .
Métodos de producción industrial
La producción industrial de compuestos TFM a menudo involucra reacciones a gran escala utilizando equipos especializados para manejar los agentes trifluorometilantes altamente reactivos y, a veces, peligrosos. El proceso de producción debe garantizar la seguridad y la pureza del producto final, lo cual es fundamental para su aplicación en productos farmacéuticos y otras industrias sensibles .
Análisis De Reacciones Químicas
Tipos de reacciones
Los compuestos TFM experimentan diversas reacciones químicas, que incluyen:
Oxidación: Los grupos TFM pueden oxidarse en condiciones específicas, lo que lleva a la formación de alcoholes o cetonas trifluorometil.
Reducción: Las reacciones de reducción pueden convertir grupos TFM en formas menos oxidadas, como las aminas trifluorometil.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes como el permanganato de potasio (KMnO₄) para la oxidación, agentes reductores como el hidruro de litio y aluminio (LiAlH₄) para la reducción y nucleófilos o electrófilos para reacciones de sustitución. Las condiciones de reacción varían según el producto deseado y el compuesto TFM específico que se esté utilizando .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen alcoholes trifluorometil, cetonas, aminas y moléculas orgánicas sustituidas. Estos productos son intermedios valiosos en la síntesis de productos farmacéuticos, agroquímicos y otros productos químicos especiales .
Comparación Con Compuestos Similares
Compuestos similares
Los compuestos similares al TFM incluyen otras moléculas orgánicas fluoradas, como:
Ácido trifluoroacético (TFA): Conocido por su fuerte acidez y uso como reactivo en la síntesis orgánica.
Ácido trifluorometanosulfónico (TFMSA): Un ácido fuerte utilizado en varias reacciones químicas.
Trifluorometilbenceno (TFMB): Se utiliza como bloque de construcción en la síntesis de compuestos fluorados más complejos.
Unicidad del TFM
El TFM destaca por su combinación única de alta electronegatividad, fuertes efectos de atracción de electrones y estabilidad en diversas condiciones químicas. Estas propiedades hacen que el TFM sea un componente versátil y valioso en una amplia gama de aplicaciones, desde productos farmacéuticos hasta materiales industriales .
Propiedades
IUPAC Name |
4-nitro-3-(trifluoromethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO3/c8-7(9,10)5-3-4(12)1-2-6(5)11(13)14/h1-3,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEFMBAFMCSYJOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C(F)(F)F)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7021788 | |
| Record name | 3-(Trifluoromethyl)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Yellow to orange solid; [HSDB] Yellow to pale brown solid; [MSDSonline] | |
| Record name | Phenol, 4-nitro-3-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Nitro-3-trifluoromethylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3314 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
In water, 5000 mg/L at 25 °C | |
| Record name | 4-NITRO-3-TRIFLUOROMETHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00133 [mmHg] | |
| Record name | 4-Nitro-3-trifluoromethylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3314 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Yellow to orange crystalline solid | |
CAS No. |
88-30-2 | |
| Record name | 3-(Trifluoromethyl)-4-nitrophenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=88-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-3-trifluoromethylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitro-3-(trifluoromethyl)phenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59758 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4-nitro-3-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-(Trifluoromethyl)-4-nitrophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7021788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α,α,α-trifluoro-4-nitro-m-cresol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.653 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-TRIFLUOROMETHYL-4-NITROPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/96W52A3IFS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-NITRO-3-TRIFLUOROMETHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
76 °C | |
| Record name | 4-NITRO-3-TRIFLUOROMETHYLPHENOL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7506 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 4-nitro-3-(trifluoromethyl)phenol in pharmaceutical research?
A1: 4-nitro-3-(trifluoromethyl)phenol is a key precursor in the synthesis of selective androgen receptor modulators (SARMs) []. These modulators are of interest in treating a variety of conditions, including muscle wasting and prostate cancer. The compound's structure allows for further modifications to optimize the activity and selectivity of the final SARM.
Q2: How does 4-nitro-3-(trifluoromethyl)phenol contribute to the synthesis of complex molecules?
A2: This compound serves as a versatile building block in organic synthesis. A notable example is its use in the Nenitzescu indole synthesis []. This reaction allows for the preparation of substituted indoles, which are important structural motifs in pharmaceuticals and natural products.
Q3: Are there any studies exploring the application of 4-nitro-3-(trifluoromethyl)phenol beyond pharmaceutical synthesis?
A4: Yes, research has demonstrated the potential of 4-nitro-3-(trifluoromethyl)phenol in material science. It has been incorporated into the structure of hyperbranched poly(ether amine) microgels []. These microgels, decorated with platinum nanoparticles, act as microreactors and show promising catalytic activity in the reduction of aromatic nitro compounds, including 4-nitro-3-(trifluoromethyl)phenol itself.
Q4: How has 4-nitro-3-(trifluoromethyl)phenol been utilized to study molecular interactions in environmental settings?
A5: Researchers have employed 4-nitro-3-(trifluoromethyl)phenol in studies using high-resolution magic angle spinning (HR-MAS) NMR spectroscopy combined with saturation-transfer double difference (STDD) NMR []. This technique allows for the analysis of molecular interactions at the soil-water interface. Studies revealed that 4-nitro-3-(trifluoromethyl)phenol predominantly interacts with soil components through dipolar interactions, hydrogen bonding, hydrophobic associations, and potentially pi-pi interactions.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


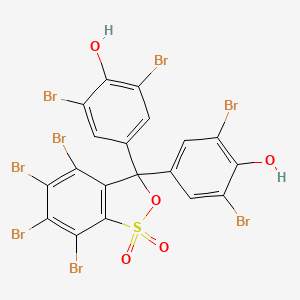
![Imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B1205228.png)

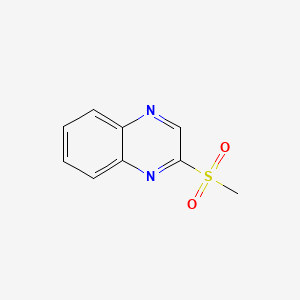
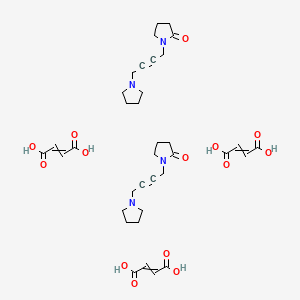
![(7R)-3-(acetyloxymethyl)-7-amino-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1205232.png)
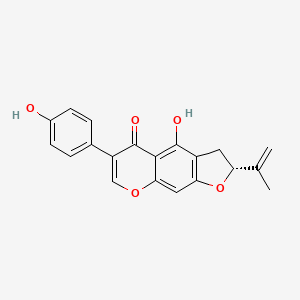
![6-imino-N,13-dimethyl-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B1205238.png)
![5-chloro-3-[[2-(4-ethoxycarbonyl-1-piperazinyl)-1-oxoethyl]amino]-1H-indole-2-carboxylic acid methyl ester](/img/structure/B1205241.png)

